4-acetyloxy-(trifluoromethoxy)benzene physical and chemical properties
4-acetyloxy-(trifluoromethoxy)benzene physical and chemical properties
Title: Comprehensive Technical Guide on 4-Acetyloxy-(trifluoromethoxy)benzene: Properties, Synthesis, and Reactivity
Abstract
This technical whitepaper provides an in-depth analysis of 4-acetyloxy-(trifluoromethoxy)benzene (CAS: 85578-53-6), a highly specialized building block utilized in medicinal chemistry and advanced materials science. By combining an electron-withdrawing trifluoromethoxy (-OCF₃) group with a reactive acetoxy (-OAc) moiety, this compound presents a unique physicochemical profile. This guide details its structural characteristics, validated synthetic methodologies, chemical reactivity kinetics, and strategic applications in drug development.
Structural and Physicochemical Profiling
The molecular architecture of 4-acetyloxy-(trifluoromethoxy)benzene features a central benzene ring substituted at the para positions by an acetoxy group and a trifluoromethoxy group[1].
In medicinal chemistry, the -OCF₃ group is frequently referred to as a "super-halogen" due to its intense electronegativity and high lipophilicity. Unlike a standard methoxy group (-OCH₃), which acts as an electron donor via resonance (+R), the strongly electronegative fluorine atoms in the -OCF₃ group pull electron density away from the oxygen atom. This minimizes its resonance donation and maximizes its inductive electron withdrawal (-I). Consequently, the -OCF₃ group is net electron-withdrawing, which profoundly impacts the electron density of the aromatic ring and the adjacent ester linkage.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 4-Acetyloxy-(trifluoromethoxy)benzene |
| Synonyms | 4-(Trifluoromethoxy)phenyl acetate |
| CAS Number | 85578-53-6 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.146 g/mol |
| SMILES String | CC(=O)Oc1ccc(OC(F)(F)F)cc1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthetic Methodologies and Mechanistic Causality
The synthesis of 4-acetyloxy-(trifluoromethoxy)benzene relies on the nucleophilic acyl substitution of an activated acylating agent by 4-(trifluoromethoxy)phenol.
Protocol 1: Optimized Synthesis and Isolation
This self-validating protocol ensures complete conversion by utilizing a nucleophilic catalyst to generate a highly reactive intermediate.
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Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of 4-(trifluoromethoxy)phenol in 20 mL of anhydrous dichloromethane (DCM).
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Catalyst Addition: Add 15.0 mmol of triethylamine (TEA) as an acid scavenger and 1.0 mmol of 4-dimethylaminopyridine (DMAP).
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Causality: DMAP acts as a super-nucleophile, attacking the acetic anhydride to form an N-acetylpyridinium ion. This intermediate is orders of magnitude more electrophilic than acetic anhydride alone, significantly lowering the activation energy and accelerating the reaction to ensure high yields.
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Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise add 12.0 mmol of acetic anhydride over 10 minutes.
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Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The product will exhibit a higher Rf value than the starting phenol due to the loss of the polar hydroxyl group.
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Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl to selectively protonate and remove TEA and DMAP, ensuring no basic impurities remain.
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Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester[2].
Workflow for the synthesis of 4-acetyloxy-(trifluoromethoxy)benzene.
Chemical Reactivity and Regioselectivity
Electrophilic Aromatic Substitution (EAS)
When subjected to EAS (e.g., nitration, halogenation), the regioselectivity of the aromatic ring is governed by the competing directing effects of the -OAc and -OCF₃ groups.
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The -OAc group is an ortho/para director with moderate activating properties (relative to the highly deactivated -OCF₃ ring).
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The -OCF₃ group is also an ortho/para director but is strongly deactivating due to its powerful -I effect.
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Causality: Because the -OAc group is a stronger electron donor via resonance than the -OCF₃ group, it dominates the directing effect. Therefore, incoming electrophiles will predominantly substitute at the position ortho to the acetoxy group.
Regioselectivity logic for EAS on 4-acetyloxy-(trifluoromethoxy)benzene.
Ester Hydrolysis Kinetics
The presence of the para-OCF₃ group accelerates base-catalyzed hydrolysis compared to an unsubstituted phenyl acetate.
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Causality: The electron-withdrawing nature of the -OCF₃ group stabilizes the developing negative charge on the phenoxide leaving group during the collapse of the tetrahedral intermediate. This thermodynamic stabilization lowers the activation energy of the hydrolysis pathway.
Protocol 2: Base-Catalyzed Hydrolysis Assay
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Preparation: Dissolve 1.0 mmol of the synthesized ester in 10 mL of a THF:H₂O (1:1 v/v) co-solvent mixture to maintain homogeneity.
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Hydrolysis: Add 2.0 mmol of lithium hydroxide monohydrate (LiOH·H₂O) and stir at 25 °C.
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Monitoring: Extract 100 µL aliquots every 10 minutes. Quench immediately with 100 µL of 1M HCl and dilute with 800 µL of HPLC mobile phase (Acetonitrile:Water).
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Validation: Analyze via HPLC-UV at 254 nm. The exponential decay of the ester peak and the corresponding stoichiometric rise of the 4-(trifluoromethoxy)phenol peak serves as a self-validating kinetic curve for ester lability.
Applications in Drug Development
The incorporation of the -OCF₃ group is a highly strategic maneuver in rational drug design, providing a unique balance of lipophilicity and metabolic stability. By utilizing 4-acetyloxy-(trifluoromethoxy)benzene as a synthon, medicinal chemists can seamlessly introduce the -OCF₃-phenyl pharmacophore into complex molecular scaffolds. The acetoxy group serves either as a temporary protecting group for the phenol or as a reactive site for advanced cross-coupling reactions (e.g., Suzuki-Miyaura couplings using specialized Pd catalysts that activate C-O bonds).
Table 2: Pharmacokinetic Impact of Substituents (Theoretical Framework)
| Substituent | Lipophilicity (π) | Electronic Effect (σp) | Metabolic Stability |
|---|---|---|---|
| -CH₃ | +0.56 | -0.17 | Low (Prone to rapid benzylic oxidation by CYP450) |
| -OCH₃ | -0.02 | -0.27 | Moderate (Prone to O-dealkylation) |
| -OCF₃ | +1.04 | +0.35 | High (Fluorine sterically and electronically blocks oxidation) |
References
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Molport Chemical Database. "4-trifluoromethoxy-phenyl-acetate | 85578-53-6". Molport. [Link]
